7-Hydroxy-2-propyl-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-propylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILWUYVTGXMRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(O1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Chemical Modification
General Established Synthetic Pathways for 4H-Chromen-4-one Derivatives
The construction of the 4H-chromen-4-one skeleton can be achieved through several reliable methods, primarily involving cyclization reactions of phenolic precursors or the use of chalcones as key intermediates.
Cyclization Reactions from Phenolic Precursors
Classical methods for synthesizing 4H-chromen-4-ones often start with phenolic compounds. These reactions build the pyranone ring onto the existing benzene (B151609) ring. Two notable examples are the Simonis and Ruhemann reactions.
While specific examples for the direct synthesis of 7-Hydroxy-2-propyl-4H-chromen-4-one using the Simonis or Ruhemann reactions are not prevalent in recent literature, these methods form the basis for many chromone (B188151) syntheses. The choice of a suitably substituted phenol (B47542), such as resorcinol (B1680541), would be a logical starting point to achieve the desired 7-hydroxy substitution pattern.
Synthetic Approaches Utilizing Chalcones and Related Intermediates
A widely employed strategy for the synthesis of 4H-chromen-4-ones involves the use of chalcones (1,3-diaryl-2-propen-1-ones) as versatile intermediates. ijacskros.comnih.gov These compounds contain the core structure necessary for cyclization to form the chromone ring. The general approach involves the reaction of an ortho-hydroxyacetophenone with an appropriate aldehyde to form a chalcone, which then undergoes oxidative cyclization.
The Claisen-Schmidt condensation is a common method for preparing chalcones, involving the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.govresearchgate.net For the synthesis of the target compound, this would involve reacting 2',4'-dihydroxyacetophenone (B118725) with butyraldehyde. Subsequent cyclization, often under acidic conditions or using various oxidizing agents, would yield the desired this compound.
A variety of reagents and conditions have been developed to effect the cyclization of chalcones to chromones. These methods aim to improve yields and simplify procedures.
Modern Synthetic Advancements: Multicomponent Reactions and Catalyst-Free Procedures
Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods for constructing the 4H-chromen-4-one scaffold. These include multicomponent reactions (MCRs) and catalyst-free approaches. nih.govacs.orgnih.gov
MCRs are particularly powerful as they allow for the assembly of complex molecules from three or more starting materials in a single step, which is both time and resource-efficient. nih.govacs.orgnih.gov Several MCRs have been developed for the synthesis of 4H-chromene derivatives, often involving a domino sequence of reactions such as Knoevenagel condensation, Michael addition, and cyclization. sharif.eduresearchgate.net For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol derivative can yield highly functionalized 4H-chromenes. sharif.eduresearchgate.net
Catalyst-free procedures are also gaining traction as they reduce the environmental impact and cost of chemical synthesis. acs.org Some methods utilize microwave irradiation or are performed in green solvents like water or ethanol (B145695) to promote the reaction without the need for a traditional catalyst. nih.gov
Targeted Synthesis and Derivatization of this compound Analogues
The specific synthesis of this compound and its analogues requires precise control over the placement of the hydroxyl and propyl groups, as well as methods for introducing further structural variations.
Regioselective Synthesis of the 7-Hydroxyl Group and 2-Propyl Moiety
The regioselective introduction of the 7-hydroxyl group is typically achieved by starting with a precursor that already contains a hydroxyl group at the corresponding position of the benzene ring. Resorcinol (1,3-dihydroxybenzene) and its derivatives are common starting materials for this purpose. For example, the Pechmann condensation of resorcinol with ethyl butyrylacetate would be a direct route to a this compound derivative.
The 2-propyl group is generally introduced through the choice of an appropriate starting material containing a propyl moiety. In chalcone-based syntheses, this would be butyraldehyde. In other cyclization reactions, a β-ketoester bearing a propyl group, such as ethyl butyrylacetate, would be used.
Methodologies for Functionalization and Introduction of Structural Diversity on the Chromen-4-one Core
Once the basic this compound scaffold is in place, further modifications can be made to introduce structural diversity. rsc.orgrsc.orgnih.gov This is often done to explore the structure-activity relationships of these compounds for various biological applications.
The 7-hydroxyl group is a common site for modification. It can be alkylated or acylated to produce a range of ethers and esters. researchgate.net For example, O-alkylation of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been used as a key step in the synthesis of novel substituted 4H-chromenes. researchgate.net
The aromatic ring of the chromen-4-one core can also be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents must be considered. The pyranone ring can also undergo various reactions, although this is less common for creating simple analogues.
The following table summarizes some of the key synthetic strategies and the types of derivatives that can be obtained:
| Synthetic Strategy | Starting Materials | Key Intermediates | Resulting Derivatives | References |
| Cyclization from Phenolic Precursors | Resorcinol, Ethyl butyrylacetate | β-Ketoester adduct | This compound | |
| Chalcone Synthesis & Cyclization | 2',4'-Dihydroxyacetophenone, Butyraldehyde | 2',4'-Dihydroxy-α-propylchalcone | This compound | ijacskros.comnih.gov |
| Multicomponent Reactions | Salicylaldehyde, Malononitrile, Propionaldehyde | Knoevenagel/Michael adduct | Functionalized 4H-chromenes | nih.govacs.orgnih.govsharif.eduresearchgate.net |
| Functionalization of Core Structure | This compound, Alkyl halides/Acid chlorides | - | O-alkylated/O-acylated derivatives | researchgate.netresearchgate.net |
Strategies for Enhancing Molecular Complexity and Scaffold Variation
Starting from the foundational this compound structure, a multitude of strategies can be employed to increase molecular complexity and generate diverse chemical scaffolds. These modifications are crucial for exploring the structure-activity relationships (SAR) of chromone-based compounds. The reactivity of the chromone ring system, including the phenolic hydroxyl group, the C2-propyl group, and the C3 position, allows for a wide array of chemical transformations.
Introduction of Functional Groups:
A primary strategy for increasing complexity is the introduction of new functional groups onto the chromone backbone. The electron-rich nature of the benzene ring, activated by the 7-hydroxyl group, makes it susceptible to electrophilic substitution. For instance, nitration is a common step to introduce a nitro group, which can subsequently be reduced to an amine. This amine then serves as a versatile handle for further derivatization, such as amide or sulfonamide formation. Halogenation at various positions can also be achieved, providing a site for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Modification of the C-2 Propyl Group:
The 2-propyl substituent can be a site for modification, although it is less commonly altered than other parts of the scaffold. Strategies could involve functionalization of the propyl chain, for example, through free-radical halogenation, to introduce a handle for further reactions. Alternatively, during the initial synthesis, analogues with different alkyl or aryl groups at the C-2 position can be created by using different starting materials in place of butyric acid or its derivatives.
Reactions at the C-3 Position:
The C-3 position of the chromone ring is a frequent target for derivatization.
Knoevenagel Condensation: Reaction of a 3-formylchromone derivative (obtainable from the parent scaffold) with active methylene (B1212753) compounds like phenylacetic acid derivatives can yield 3-styrylchromones. nih.gov
Horner-Wadsworth-Emmons Reaction: This reaction can be used to introduce various substituted vinyl groups at the C-3 position. nih.gov
Iodination: The C-3 position can be readily iodinated. This 3-iodochromone is a key intermediate for synthesizing a variety of heteroatom-containing analogues through reactions like ICl-induced cyclization or conjugated addition of azoles. organic-chemistry.orgnih.gov
Scaffold Hopping and Ring Annulation:
More advanced strategies involve building additional rings onto the chromone framework, leading to entirely new heterocyclic systems.
Cycloaddition Reactions: 3-Formylchromones can undergo cycloaddition reactions with enol ethers to construct fused pyran rings, yielding pyrano[4,3-b]chromones. nih.gov
Heterocycle Formation: The 7-hydroxyl group and adjacent positions on the benzene ring can be utilized to build new heterocyclic rings. For example, the acetic acid hydrazide derivative of a similar chromone has been used as a key intermediate to synthesize derivatives containing pyrazole, oxadiazole, and triazole moieties through cyclocondensation reactions. nih.gov The Mannich reaction applied to 7-hydroxychromones leads to the formation of 8-aminomethyl derivatives, which introduces a new functionalized substituent. researchgate.net
These varied synthetic strategies allow for the systematic modification of the this compound scaffold, enabling the generation of libraries of complex and diverse molecules for further investigation.
Data Tables
Table 1: Strategies for Functional Group Introduction
| Strategy | Reagents/Conditions | Position of Modification | Resulting Intermediate | Ref. |
| Nitration | HNO₃/H₂SO₄ | Benzene Ring (e.g., C-6, C-8) | Nitro-7-hydroxy-2-propyl-4H-chromen-4-one | |
| Halogenation | ICl or Br₂/Acetic Acid | C-3 or Benzene Ring | Halo-7-hydroxy-2-propyl-4H-chromen-4-one | nih.govresearchgate.net |
| Aminomethylation | Formaldehyde, Secondary Amine (Mannich Reaction) | C-8 | 8-(Aminomethyl)-7-hydroxy-2-propyl-4H-chromen-4-one | researchgate.net |
| Acylation | Acetic Anhydride | 7-OH group | 7-Acetoxy-2-propyl-4H-chromen-4-one | researchgate.net |
Table 2: Strategies for Scaffold Variation and Complexity Enhancement
| Reaction Type | Key Intermediate | Reagents | Resulting Scaffold | Ref. |
| Knoevenagel Condensation | 3-Formylchromone derivative | Phenylacetic Acid derivatives | 3-Styrylchromone | nih.gov |
| Conjugate Addition | 3-Iodochromone derivative | Azoles (e.g., Triazole, Piperidine) | 2-Azolylchromone, 3-(N-cyclicamino)chromone | nih.gov |
| Cycloaddition | 3-Formylchromone derivative | Enol Ethers | Pyrano[4,3-b]chromone | nih.gov |
| Cyclocondensation | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Pentane-2,4-dione or Carbon Disulfide | Pyrazolyl- or Oxadiazolyl-methyl-chromen-2-one | nih.gov |
| Base-Catalyzed Condensation | 4-Chromanone derivative | Substituted Benzaldehydes | 3-Benzylidenechromanone | nih.gov |
Preclinical Biological Evaluation and Mechanistic Elucidation
In Vitro Biological Activities of 7-Hydroxy-2-propyl-4H-chromen-4-one and its Analogues
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Derivatives of the 4H-chromen-4-one scaffold have demonstrated significant antiproliferative and cytotoxic activities against a panel of human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and A-549 (lung).
Notably, certain carbonyl group-modified rotenone (B1679576) derivatives have shown potent cytotoxicity against MCF-7, A549, and HCT116 cell lines. nih.gov Specifically, oxime and alcohol derivatives exhibited strong activity against all tested cancer cell lines, while other analogues displayed selective inhibitory effects. nih.gov For instance, some derivatives were particularly effective against MCF-7 cells, with IC50 values comparable to the established anticancer drug doxorubicin. nih.gov
Furthermore, a series of B, C, and E-ring-truncated deguelin (B1683977) analogues, which share a common chromene backbone, were evaluated for their inhibitory properties. nih.gov One ketone derivative was potent against A549 cells, while an oxime analogue and a D-ring-benzylated ketone analogue were active against HCT116 cells. nih.gov Additionally, certain D-ring alkylated derivatives showed significant activity against MCF-7 cells, with one O-propylated compound exhibiting higher potency than both deguelin and doxorubicin. nih.gov
The cytotoxic potential of related compounds has also been observed in other studies. For example, triterpenes and sterols isolated from Pipturus arborescens displayed varying levels of cytotoxicity against MCF-7 and HCT-116 cell lines. semanticscholar.org Similarly, flavonoids from Artemisia kermanensis have shown anti-proliferative and apoptotic effects on MCF-7 cells.
Interactive Table: Antiproliferative Activity of 4H-Chromen-4-one Analogues
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| O-propylated deguelin analogue | MCF-7 | 5.09 | nih.gov |
| Oxime derivative of deguelin | HCT-116 | 3.43 | nih.gov |
| Ketone derivative of deguelin | A-549 | 6.62 | nih.gov |
| Rotenone derivative 1 | MCF-7 | 1.98 | nih.gov |
Antimicrobial Efficacy (Antibacterial and Antifungal Potency)
The chromone (B188151) framework is integral to the antimicrobial properties of many natural and synthetic compounds. Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and shown to possess antimicrobial and antifungal activities. nih.govmdpi.com These compounds are related to the antibiotic novobiocin, which belongs to the hydroxy coumarin (B35378) series. mdpi.com The synthesized hydrazides, along with their subsequent oxadiazole and thiosemicarbazide (B42300) derivatives, have demonstrated notable biological potential, including antibacterial and antifungal effects. mdpi.com
Assessment of Antioxidant Capacity and Free Radical Scavenging Properties
The antioxidant properties of 7-hydroxy-4H-chromen-4-one derivatives are well-documented. These compounds have shown the ability to scavenge various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.govrsc.orgsemanticscholar.org
A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized and evaluated for their antioxidant activities. nih.gov While the chromene derivatives were less active, the 7-hydroxychroman-2-carboxylic acid N-alkyl amides, particularly those with longer alkyl chains (nonyl, decyl, and undecyl), exhibited significantly more potent inhibition of lipid peroxidation than the standard antioxidant trolox. nih.gov
The antioxidant activity is often attributed to the presence of hydroxyl groups in the structure. rsc.orgsemanticscholar.org Studies on related compounds have shown that the unstable enol structure is a key factor for their antioxidant activity. rsc.orgsemanticscholar.org The free-radical scavenging ability of various extracts of Schima wallichii, which contains phenolic and flavonoid compounds, further supports the antioxidant potential of this chemical class. nih.gov
Evaluation of Anti-inflammatory Potential
Flavonoids, including derivatives of 2-phenyl-4H-chromen-4-one, are recognized for their anti-inflammatory properties. nih.gov A study focused on novel 2-phenyl-4H-chromen-4-one derivatives found that most of the synthesized compounds exhibited favorable nitric oxide (NO) inhibitory activity with low toxicity in RAW264.7 cells. nih.gov One particularly potent compound was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway. nih.gov
Furthermore, 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from the resinous wood of Aquilaria sinensis have demonstrated anti-inflammatory effects in LPS-induced macrophages. mdpi.com These compounds were able to suppress NO production without significant cytotoxicity, suggesting their potential as candidates for treating inflammatory diseases. mdpi.com
Elucidation of Molecular Targets and Underlying Mechanisms of Action
The diverse biological activities of this compound and its analogues are a consequence of their interaction with various molecular targets.
In the realm of anti-inflammatory action, derivatives of 2-phenyl-4H-chromen-4-one have been shown to exert their effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov
For their potential application in Alzheimer's disease, the molecular targets are primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Additionally, some chromone-based compounds also target monoamine oxidase-B (MAO-B), which can contribute to both symptomatic relief and neuroprotection. nih.gov
The anticancer effects of these compounds are likely mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. nih.gov While the precise molecular targets for the antiproliferative activity are still under investigation, the structural similarity to compounds like rotenone and deguelin suggests potential interference with cellular respiration and signaling pathways crucial for cancer cell survival. nih.govnih.gov
Specific Enzyme Inhibition and Activation Studies
Research into the enzymatic interactions of chromenone derivatives has identified several key targets. While direct studies on this compound are not extensively documented in the available literature, research on closely related analogs highlights the potential of this chemical class.
Kinase Inhibition : The 4H-chromen-4-one structure is a recognized template for kinase inhibitors.
Src Kinase : The simpler analog, 7-Hydroxy-4H-chromen-4-one, has been identified as an inhibitor of Src kinase with an IC50 value of less than 300 μM. medchemexpress.com
Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs) : Derivatives of 4H-chromen-4-one have been discovered as a new class of ROCK inhibitors. One potent example, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), demonstrated excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.gov
Cyclin-dependent kinases (CDKs) : CDKs are crucial regulators of the cell cycle, and their dysregulation is linked to cancer. frontiersin.org While specific data on this compound is unavailable, flavonoids, which share a core structural similarity, are known CDK inhibitors. For instance, Flavopiridol (Alvocidib) is a flavonoid derivative active against CDK1, CDK2, CDK4, CDK6, and CDK9. nih.gov This suggests the chromenone scaffold is a viable starting point for developing CDK inhibitors.
ATR Kinase : Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response. nih.gov Though specific chromenone inhibitors of ATR were not identified in the reviewed literature, the development of pharmacodynamic biomarkers for ATR inhibitors, such as the phosphorylation of Chk1 and H2AX, is a critical area of research for evaluating potential drug candidates. nih.gov
Table 1: Enzyme Inhibition by 4H-Chromen-4-one Analogs
| Compound/Class | Target Enzyme | Potency (IC₅₀) | Source(s) |
|---|---|---|---|
| 7-Hydroxy-4H-chromen-4-one | Src Kinase | <300 μM | medchemexpress.com |
| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) | ROCK I / ROCK II | Not specified | nih.gov |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK9 | 20–100 nM range | nih.gov |
Investigation of Receptor Interactions and Ligand-Binding Dynamics
The interaction of chromenone derivatives with specific receptors is a key area of investigation for understanding their therapeutic potential, particularly in neuroscience.
Sigma (σ) Receptors : Studies have revealed that certain 4H-chromen-4-one derivatives are potent ligands for sigma receptors, which are implicated in neurological disorders like Alzheimer's disease and neuropathic pain. nih.govrsc.org
A study of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones identified several compounds with high affinity for the σ₁ receptor. nih.govrsc.org For example, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one showed a Kᵢ value for the σ₁ receptor of 27.2 nM. nih.govrsc.org
Another derivative, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one, was found to be nearly as potent as S1RA, an established σ₁ receptor antagonist. nih.govrsc.org
Molecular modeling was used to explore the binding mode of these ligands within the σ₁ receptor, revealing key interactions. nih.gov Functional assays indicated that some derivatives act as antagonists while others behave as agonists at the σ₁ receptor. nih.gov
Table 2: Sigma Receptor Affinity for 4H-Chromen-4-one Derivatives
| Compound | Receptor Target | Binding Affinity (Kᵢ) | Selectivity (σ₁/σ₂) | Source(s) |
|---|---|---|---|---|
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ₁ | 27.2 nM | 28 | nih.govrsc.org |
| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ₁ | Not specified (equipotent to S1RA) | >25 | nih.govrsc.org |
| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one | σ₁/σ₂ | Moderate dual affinity | Not specified | nih.govrsc.org |
Analysis of Cellular Pathway Modulation
The biological effects of chromenones are often the result of their ability to modulate complex cellular signaling pathways, including those controlling cell death and oxidative stress.
Apoptosis Induction and Oxidative Stress Regulation :
A 4H-chromen-4-one derivative, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), was shown to protect retinal neurons from cell death induced by high glucose by mitigating oxidative stress and apoptosis. nih.gov
The broader class of flavones, which includes the chromenone structure, is recognized for its ability to promote apoptosis in cancer cells, often through the inhibition of enzymes like cyclooxygenase and lipoxygenase. ceon.rs
In a study on 2-(2-phenylethyl)-4H-chromen-4-one derivatives, several compounds were found to suppress the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), indicating a modulation of inflammatory and reactive oxygen species (ROS) pathways. mdpi.com
Application of In Vivo Preclinical Models for Efficacy Assessment
To assess the therapeutic potential of chromenone derivatives, various preclinical models are employed. These models are crucial for understanding the efficacy and mechanism of action in a physiological context, with a focus on the utility of the methodologies.
Ex Vivo Diabetic Retinopathy Model : To evaluate the neuroprotective effects of a ROCK-inhibiting 4H-chromen-4-one derivative, retinal explants from mice were utilized. nih.gov This ex vivo methodology allows for the study of drug effects on retinal tissue in a controlled microenvironment mimicking high-glucose conditions found in diabetic retinopathy. The model enables the assessment of key pathological processes such as neuronal apoptosis, oxidative stress, Müller cell proliferation, and vascular regression. nih.gov
Carrageenan-Induced Inflammation Model : The anti-inflammatory activity of a 2-substituted 3,7-dihydroxy-4H-chromen-4-one was evaluated in an animal model of carrageenan-induced paw edema. mdpi.com This standard in vivo model is useful for screening compounds for anti-inflammatory properties by measuring the reduction in swelling after administration of the test compound.
Surrogate Tissue Biomarker Analysis : For kinase targets like ATR, a significant methodological approach involves the use of surrogate tissues to measure drug activity in vivo. Peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood samples of treated subjects (human or animal) and analyzed for pharmacodynamic biomarkers, such as the phosphorylation of target proteins like Chk1 and H2AX. nih.gov This methodology provides a clinically viable way to assess the biological activity of an inhibitor without requiring a biopsy of the target tissue. nih.gov
Structure Activity Relationship Sar Investigations
Contribution of the Hydroxyl Group at Position 7 to Biological Potency and Selectivity
The hydroxyl group at the C-7 position of the chromen-4-one ring is a critical determinant of biological activity. Its presence is frequently associated with a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The significance of this functional group is often attributed to its ability to act as a hydrogen bond donor and its involvement in stabilizing radical species, which is fundamental to its antioxidant capacity. researchgate.net
Research on various chromone (B188151) and coumarin (B35378) (2H-1-benzopyran-2-one) derivatives consistently highlights the importance of the 7-hydroxyl moiety. For instance, studies on 7-hydroxy-4-phenylchromen-2-one derivatives revealed that this core structure serves as a potent scaffold for developing cytotoxic agents. nih.govnih.gov In a series of synthesized analogues, the parent compound, 7-hydroxy-4-phenylchromen-2-one, was used as a benchmark against which the enhanced cytotoxic potential of its derivatives was measured. nih.govnih.gov This underscores the foundational role of the 7-hydroxy group in the observed anticancer activity.
Furthermore, the 7-hydroxyl group is a common feature in naturally occurring bioactive chromones. nih.govnih.gov Its modification, for example, through glycosylation, can modulate the compound's properties. In one study, 7-hydroxy-3-formyl-chromone was used as a starting material to synthesize O-β-D-glucosides. researchgate.net The resulting compounds, where the hydroxyl group at position 7 was linked to a glucose moiety, were evaluated for antimicrobial and antioxidant activities, indicating that while the hydroxyl group itself is crucial, its derivatization offers a pathway to new bioactive molecules. researchgate.net
The anti-inflammatory effects of chromone derivatives are also often linked to the C-7 hydroxyl group. A study on a flavone (B191248) isolated from Bruguiera gymnorrhiza, identified as 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated significant anti-inflammatory properties by inhibiting COX-2, 5-LOX, and TNF-α production. nih.gov The presence of hydroxyl groups at both C-5 and C-7 is a common characteristic of flavonoids with potent anti-inflammatory and antioxidant activities. ontosight.ainih.gov
The following table summarizes the role of the 7-hydroxyl group in different chromenone scaffolds and their associated biological activities.
| Compound Scaffold | Biological Activity | Key Finding | Reference(s) |
| 7-Hydroxy-4-phenylchromen-2-one | Anticancer (Cytotoxicity) | Serves as a foundational structure for potent cytotoxic derivatives. | nih.gov, nih.gov |
| 7-Hydroxy-3-pyrazolyl-4H-chromen-4-ones | Antimicrobial, Antioxidant | The 7-OH group can be glycosylated to produce new bioactive glucosides. | researchgate.net |
| 5,7-Dihydroxy-chromen-4-one derivatives | Anti-inflammatory, Antioxidant | The 7-OH group, often in conjunction with a 5-OH group, is crucial for potent activity. | nih.gov |
| 7-Hydroxychroman-2-carboxylic acid amides | Antioxidant | Derivatives showed potent inhibition of lipid peroxidation. | researchgate.net |
Impact of the Alkyl Substituent at Position 2 (Propyl Group) on Bioactivity Profile
The substituent at the C-2 position of the 4H-chromen-4-one ring plays a pivotal role in modulating the bioactivity profile. While extensive research exists for various substituents, the influence of an alkyl group, such as the propyl group in 7-Hydroxy-2-propyl-4H-chromen-4-one, is significant for tuning the compound's pharmacological effects.
Studies on related structures indicate that the nature of the C-2 substituent can significantly influence anti-inflammatory and other biological activities. For example, research on 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis demonstrated anti-inflammatory effects by inhibiting NF-κB activation and suppressing nitric oxide (NO) production in LPS-stimulated macrophages. mdpi.comnih.gov While a phenylethyl group is different from a propyl group, these findings highlight the importance of the C-2 position in housing substituents that contribute to specific biological actions. The length and character of the chain or group at C-2 can influence lipophilicity and steric interactions with biological targets.
A study focusing on the synthesis of 2-alkyl-substituted chroman-4-ones emphasized the utility of this class of compounds in drug discovery. nih.gov The development of efficient synthetic methods to create a diverse library of 2-substituted chroman-4-one derivatives suggests their potential as lead compounds. nih.gov The variation of the alkyl group at C-2 allows for fine-tuning of the molecule's properties. For instance, the compound 5,7-Dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one has been shown to inhibit NO production, indicating that even small alkyl groups like isopropyl at the C-2 position can confer significant bioactivity. nih.gov
The following table details the influence of different substituents at the C-2 position on the bioactivity of the chromenone core.
| C-2 Substituent | Chromenone Core | Biological Activity | Key Finding | Reference(s) |
| Isopropyl | 5,7-Dihydroxy-6,8-dimethyl-4H-chromen-4-one | Inhibition of NO production | Demonstrates that small alkyl groups can confer anti-inflammatory potential. | nih.gov |
| 2-Phenylethyl | 6,7-Dimethoxy-4H-chromen-4-one | Anti-inflammatory (NF-κB inhibition) | The C-2 substituent is key for potent anti-inflammatory effects. | mdpi.com, nih.gov |
| Varied Alkyl Groups | Chroman-4-one | General Drug Discovery | C-2 alkyl derivatives are considered useful templates for lead compounds. | nih.gov |
Influence of Substituents at Other Positions (e.g., C-3, C-6, C-8) on Pharmacological Properties
Beyond the C-7 hydroxyl and C-2 propyl groups, substitutions at other positions of the 4H-chromen-4-one nucleus, such as C-3, C-6, and C-8, are crucial for refining the pharmacological profile.
C-3 Position: The C-3 position is a frequent target for modification to enhance biological activity. For instance, the introduction of a pyrazolyl group at C-3 of the 7-hydroxy-4H-chromen-4-one scaffold yielded compounds with antimicrobial and antioxidant properties. researchgate.net In another study, asymmetric rearrangement of 3-allyloxy-4H-chromenones led to the formation of 2-allyl-3-hydroxy-4H-chromen-4-ones, highlighting the C-3 position as a key site for introducing structural complexity and chirality, which can be critical for selective biological interactions. nih.gov
C-6 and C-8 Positions: These positions on the benzo ring of the chromenone are also important for modulating activity. In a series of anti-inflammatory 2-(2-phenylethyl)-4H-chromen-4-one derivatives, methoxy (B1213986) groups at C-6 and C-7 resulted in the most effective compound, 6,7-dimethoxy-2-(2-phenylethyl)chromone, which strongly inhibited NF-κB activation. nih.gov This indicates that substitution patterns on the aromatic ring significantly impact potency. Similarly, in the development of antifungal agents, a formyl group was introduced at the C-8 position of 7-hydroxycoumarins, which served as a precursor for synthesizing a series of oxime ether derivatives with notable antifungal activity. nih.gov The introduction of bromine at the C-3 position of 7-hydroxy-4-methyl-2H-chromen-2-one was also explored to generate new derivatives. researchgate.net
The table below summarizes the impact of substituents at these various positions.
| Position(s) | Substituent(s) | Core Scaffold | Biological Activity | Key Finding | Reference(s) |
| C-3 | Pyrazolyl | 7-Hydroxy-4H-chromen-4-one | Antimicrobial, Antioxidant | Heterocyclic substituents at C-3 can introduce valuable bioactivities. | researchgate.net |
| C-3 | Hydroxyl (from rearrangement) | 4H-Chromen-4-one | N/A (Synthetic intermediate) | C-3 is a key position for creating structurally complex and chiral molecules. | nih.gov |
| C-6, C-7 | Methoxy | 2-(2-Phenylethyl)-4H-chromen-4-one | Anti-inflammatory | Methoxy substitution patterns on the benzene (B151609) ring significantly enhance potency. | nih.gov |
| C-8 | Formyl group (leading to oxime ethers) | 7-Hydroxycoumarin | Antifungal | Substitution at C-8 provides a route to potent antifungal agents. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not widely published, studies on related 7-hydroxycoumarin and chromone derivatives provide a framework for understanding how such models are developed and what they can reveal.
QSAR studies on 7-hydroxycoumarin derivatives have been used to identify key structural features for specific biological activities. For example, a 2D-QSAR analysis was performed on a series of 3- and 4-substituted 7-hydroxycoumarins as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme relevant to prostate cancer. longdom.org The resulting statistically significant model (r² = 0.8291) indicated that the presence of chloro or fluoro substituents and bulky, electron-withdrawing groups at the R1 and R2 positions would increase inhibitory activity. longdom.org This demonstrates how QSAR can guide the design of more potent compounds.
In another study, a receptor-dependent 4D-QSAR model was developed for a series of 4,5-dihydro-1,3,4-oxadiazole derivatives targeting the cannabinoid receptor for anticancer applications. nih.gov This advanced model, which incorporates the conformational flexibility of the compounds within the receptor's binding site, yielded a robust correlation (r² = 0.8487). nih.gov Such an approach could theoretically be applied to this compound derivatives to understand their interaction with a specific biological target.
Identify the physicochemical properties (e.g., electronic, steric, hydrophobic) that govern biological activity.
Predict the activity of new, unsynthesized compounds.
Guide the rational design of more potent and selective analogues.
For this compound derivatives, a QSAR study would likely involve synthesizing a series of analogues with variations at the C-2, C-3, C-6, and C-8 positions and correlating their measured biological activity with calculated molecular descriptors.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies for Ligand-Target Interactions of 7-Hydroxy-2-propyl-4H-chromen-4-one
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is crucial for understanding the structural basis of a ligand's biological activity. While specific docking studies on this compound are not detailed in the available literature, extensive research on related chromone (B188151) derivatives provides a clear framework for how this compound likely interacts with various biological targets.
Molecular docking simulations predict the binding conformation and estimate the binding affinity, often expressed as a scoring function or binding energy value (e.g., kcal/mol), or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
Studies on various chromone analogues demonstrate their ability to fit within the binding pockets of diverse enzymes and receptors. For instance, a series of N-substituted α-aminophosphonates bearing a chromone moiety were evaluated as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov Another study investigated 6-alkoxy-4H-chromen-4-one derivatives for their affinity towards sigma (σ) receptors, which are implicated in neurological disorders. nih.gov The binding affinities for some of these representative chromone analogues against their respective targets are summarized below.
Table 1: Binding Affinities of Representative Chromone Analogues against Biological Targets
| Chromone Analogue | Target Protein | Binding Affinity (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| Chromone-derived aminophosphonate (Compound 4j) | Acetylcholinesterase (AChE) | 0.103 µM (IC₅₀) | nih.gov |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (Compound 20) | Sigma-1 (σ₁) Receptor | 27.2 nM (Kᵢ) | nih.gov |
| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (Compound 12) | Sigma-1 (σ₁) Receptor | 32.0 nM (Kᵢ) | nih.gov |
| 2-Amino-4-(4-fluoro-phenyl)-7-hydroxy-6-p-tolylazo-4H-chromene-3-carbonitrile (Compound 13a) | Bacillus subtilis (Antimicrobial) | 1.9 µg/mL (MIC) | nih.gov |
MIC: Minimum Inhibitory Concentration
These findings suggest that the chromone scaffold is a versatile pharmacophore that can be tailored to achieve high affinity for a range of biological macromolecules. The 7-hydroxy and 2-propyl groups of the target compound would play specific roles in modulating this affinity through electronic and steric effects.
Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.
For chromone derivatives, the carbonyl group at the C4 position and the heterocyclic oxygen are common hydrogen bond acceptors. The hydroxyl group at the C7 position of this compound is a potent hydrogen bond donor and acceptor, making it a critical feature for anchoring the molecule within a binding site. Docking studies of a potent chromone-based AChE inhibitor revealed that it binds to both the catalytic and peripheral anionic sites of the enzyme, highlighting its comprehensive interaction profile. nih.gov Similarly, docking simulations of chromene-based azo chromophores identified key interactions responsible for their antimicrobial and anticancer activities. nih.gov
Table 2: Key Molecular Interactions of Chromone Analogues in Target Binding Pockets
| Chromone Analogue Class | Target Protein | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Chromone-derived aminophosphonates | Acetylcholinesterase (AChE) | Tyr72, Asp74, Trp86, Tyr124, Ser125, Trp286, Phe295, Phe297, Tyr337, Tyr341 | Hydrogen bonding, π-π stacking | nih.gov |
| 2-Amino-7-hydroxy-4H-chromene derivatives | Breast cancer cell line target (unspecified) | Not specified | Hydrogen bonding, Hydrophobic interactions | nih.gov |
| 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | Protein Data Bank ID: 2YCF | Asp129, Lys130, Lys131, Glu157 | Hydrogen bonding | sinop.edu.tr |
In Silico ADME Profiling for Rational Lead Optimization (excluding clinical or human trial data)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling involves using computational models to predict the pharmacokinetic properties of a compound. These predictions are vital for early-stage drug discovery, as they help identify candidates with favorable drug-like properties and flag potential liabilities, such as poor absorption or rapid metabolism, before costly synthesis and testing.
The process evaluates several physicochemical and pharmacokinetic parameters. While a specific ADME profile for this compound is not publicly documented, general profiles for natural products and related flavonoids provide insight into the expected properties. nih.gov For example, ADMET studies on chromene-based azo chromophores were performed to assess their potential as drug candidates. nih.gov Key parameters typically analyzed include:
Absorption: Predictions of oral bioavailability and intestinal absorption.
Distribution: Predictions of blood-brain barrier (BBB) permeability and plasma protein binding.
Metabolism: Predictions of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.
Excretion: Predictions related to the route and rate of elimination from the body.
Table 3: Illustrative In Silico ADME Properties for a Representative Chromone Analogue
| ADME Parameter | Predicted Property/Value | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeability | Low to Medium | May have limited effects on the central nervous system. |
| CYP2D6 Inhibition | Predicted as non-inhibitor | Lower risk of drug-drug interactions involving this metabolic pathway. |
| Fraction Unbound in Plasma | Moderate | Indicates a portion of the drug will be free to interact with its target. |
Note: This table is illustrative and based on general predictions for chromone-like structures, not specific data for this compound.
These predictive models allow chemists to rationally optimize a lead compound. For instance, if a chromone analogue is predicted to have poor BBB permeability, modifications could be made to increase its lipophilicity to enhance brain penetration for neurological applications.
Application of Virtual Screening and De Novo Design Strategies for Novel Chromone Analogues
To discover novel and improved chromone analogues, computational chemists employ strategies like virtual screening and de novo design.
Virtual Screening involves searching large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based approaches. In a ligand-based screen, a known active molecule like this compound would be used as a template to find other molecules in the database with similar shapes or chemical features. In a structure-based screen, the 3D structure of the target protein is used to dock millions of compounds, scoring and ranking them based on their predicted binding affinity. This approach has been successfully used to identify novel inhibitors for various targets, including those based on naphthoquinone, a related quinone-containing scaffold. atlantis-press.com
De Novo Design is an even more creative computational approach where novel molecular structures are built from scratch, either piece by piece (fragment-based) or through generative models inspired by artificial intelligence. youtube.com These methods can explore vast regions of chemical space that are not covered by existing compound libraries. frontiersin.org Starting with the this compound scaffold, a de novo design algorithm could suggest novel R-group substitutions or modifications to the core ring structure itself, aiming to optimize properties like binding affinity, selectivity, or ADME characteristics. This strategy has been used to design novel chromone derivatives with potential anticancer activity. nih.gov
Both virtual screening and de novo design are powerful engines for innovation, enabling the rapid generation of new hypotheses and prioritizing the most promising chromone analogues for chemical synthesis and biological evaluation.
Future Research Directions and Advanced Applications in Chemical Biology
7-Hydroxy-2-propyl-4H-chromen-4-one as a Promising Lead Scaffold for Novel Chemical Entity Discovery
The chromone (B188151) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for developing ligands for a variety of biological targets. researchgate.net this compound, with its hydroxyl group at the 7-position and a propyl group at the 2-position, offers specific advantages as a starting point for the discovery of new chemical entities (NCEs). researchgate.net The hydroxyl group provides a handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.
The inherent biological activities associated with the chromone core, such as antioxidant, anti-inflammatory, and anticancer properties, make its derivatives attractive candidates for drug development. nih.govnumberanalytics.comresearchgate.net The propyl group at the C-2 position can influence the lipophilicity and steric interactions of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. Researchers can leverage this scaffold to design and synthesize novel compounds with improved potency, selectivity, and metabolic stability. The exploration of natural products containing the chromone core continues to provide inspiration for the development of new drug leads. nih.gov
Rational Design and Development of Multi-Target Directed Ligands Based on the Chromone Core
The complexity of many diseases, such as Alzheimer's disease and cancer, has spurred a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govnih.govbohrium.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. bohrium.comnih.gov
The chromone scaffold is an ideal framework for the rational design of MTDLs. nih.gov By strategically modifying the this compound core, it is possible to incorporate different pharmacophores that can interact with various targets. For instance, in the context of Alzheimer's disease, researchers have successfully developed chromone-based inhibitors of both cholinesterases and monoamine oxidases, two key enzymes implicated in the disease's progression. nih.gov This approach involves combining the chromone core with other chemical moieties known to have affinity for specific targets, resulting in hybrid molecules with a desired polypharmacological profile. nih.gov The design process for these MTDLs often involves creating a conceptual map that outlines how to combine different pharmacophores to achieve synergistic effects on multiple targets. nih.gov
Integration of Advanced Experimental Techniques with Cutting-Edge Computational Methodologies
The synergy between advanced experimental techniques and sophisticated computational methods is accelerating the discovery and optimization of chromone-based compounds. Spectroscopic methods, such as NMR and mass spectrometry, are crucial for the structural elucidation of newly synthesized derivatives. researchgate.net X-ray crystallography provides detailed insights into the three-dimensional structure of these molecules and their interactions with biological targets. nih.gov
In parallel, computational approaches, including molecular docking and molecular dynamics simulations, play a vital role in predicting the binding affinity and mode of interaction of this compound derivatives with their target proteins. nih.gov These in silico studies help in prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. For example, molecular modeling has been instrumental in understanding how chromone derivatives, such as certain 2-phenyl-4H-chromen-4-one derivatives, selectively inhibit enzymes like cyclooxygenase-2 (COX-2). researchgate.net The combination of experimental and computational data allows for a detailed structure-activity relationship (SAR) analysis, guiding the rational design of more potent and selective molecules. nih.gov
Exploration of Uncharted Biological Activities and Therapeutic Areas for Chromone Derivatives
While the anti-inflammatory, antioxidant, and anticancer activities of chromones are well-documented, there remains a vast, unexplored landscape of potential biological activities and therapeutic applications for derivatives of this compound. numberanalytics.comresearchgate.net The structural versatility of the chromone scaffold suggests that its derivatives could modulate a wide range of biological pathways. nih.gov
Future research should focus on screening libraries of this compound derivatives against a broad panel of biological targets to uncover novel activities. This could lead to the identification of compounds with potential applications in areas such as neurodegenerative diseases beyond Alzheimer's, metabolic disorders, and infectious diseases. researchgate.net For instance, some chromone derivatives have already shown potential as MAO-B inhibitors for Parkinson's disease and as vasodilatory agents. nih.govnih.gov By exploring new therapeutic avenues, researchers can unlock the full potential of this versatile chemical scaffold and develop innovative treatments for a wide range of human ailments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Hydroxy-2-propyl-4H-chromen-4-one, and how can reaction conditions be systematically optimized?
- Methodology : Utilize FeCl₃-catalyzed one-pot reactions with substituted phenols and propiolate derivatives under reflux in tetrahydrofuran (THF), as demonstrated for analogous chromenones . Optimize reaction time, temperature, and catalyst loading using design of experiments (DoE) to maximize yield. Purify via column chromatography with silica gel (ethyl acetate/hexane gradient) and confirm purity via HPLC .
- Key Parameters : Catalyst (FeCl₃) efficiency, solvent polarity effects, and steric hindrance from the propyl group.
Q. How can the structural identity of this compound be confirmed using crystallographic and spectroscopic methods?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization of π-π stacking and hydrogen-bonding interactions .
- Spectroscopy : Compare experimental IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR (hydroxy proton δ ~12 ppm) with computational predictions (DFT/B3LYP) .
- Validation : Match unit cell parameters (e.g., triclinic system, space group P1) to published analogs .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and how do results align with experimental data?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase). Validate with in vitro antimicrobial assays (MIC ≤ 25 µg/mL) .
- Data reconciliation : Address discrepancies (e.g., false-negative docking results) by refining force fields or incorporating solvent effects .
Q. What strategies resolve contradictions in crystallographic data, such as disorder in the propyl substituent?
- Methodology :
- Refinement : Apply SHELXL’s PART and SUMP instructions to model partial occupancy .
- Validation : Compare residual electron density maps (Δρ < 0.3 eÅ⁻³) and thermal parameters (B-factors) across disorder sites .
Q. How does substituent position (e.g., hydroxy vs. methoxy groups) influence the compound’s electronic properties and reactivity?
- Methodology :
- SAR analysis : Synthesize derivatives (e.g., 7-methoxy-2-propyl) and compare redox potentials (cyclic voltammetry) and HOMO-LUMO gaps (DFT) .
- Spectroscopic trends : UV-Vis shifts (Δλ ~20 nm) correlate with electron-donating/withdrawing effects .
- Impact : Hydroxy groups enhance hydrogen bonding but reduce solubility in nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
